ethyl (E)-2-cyanopent-2-enoate
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Overview
Description
Ethyl (E)-2-cyanopent-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a cyano group, and a conjugated double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-2-cyanopent-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an appropriate aldehyde under basic conditions. The reaction typically employs a base such as piperidine or pyridine and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-cyanopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl (E)-2-aminopent-2-enoate.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (E)-2-cyanopent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-2-cyanopent-2-enoate involves its interaction with various molecular targets and pathways. The cyano group and conjugated double bond play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-cyano-3-phenylacrylate: Similar structure with a phenyl group instead of an ethyl group.
Ethyl (E)-2-cyano-3-methylbut-2-enoate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
Ethyl (E)-2-cyanopent-2-enoate is unique due to its specific combination of functional groups and the presence of a conjugated double bond. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
Biological Activity
Ethyl (E)-2-cyanopent-2-enoate is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and as a precursor for biologically active molecules.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₁NO₂
- Molecular Weight : 155.18 g/mol
- IUPAC Name : this compound
The compound features a conjugated double bond and a cyano group, which contribute to its reactivity and interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an appropriate aldehyde under basic conditions. Common bases used include piperidine or pyridine, with reactions conducted at room temperature or slightly elevated temperatures to optimize yield and purity.
Antioxidant and Anticancer Properties
Recent studies have highlighted the antioxidant and anticancer properties of derivatives of this compound. For instance, the sodium salt of a related compound demonstrated significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced EAC cell volume and count, indicating its potential as a chemotherapeutic agent . The mechanism involves apoptosis induction through the upregulation of caspase 3 expression and downregulation of osteopontin levels, suggesting a targeted approach to cancer therapy.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can act as a nucleophile or electrophile, facilitating diverse chemical transformations that can lead to biologically active metabolites. This reactivity is crucial for its application in drug development, particularly in synthesizing compounds that can modulate biological pathways effectively.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl (E)-2-cyano-3-methylbut-2-enoate | Similar structure with methyl group | Potentially similar activity |
Ethyl (E)-2-cyano-3-phenylacrylate | Contains phenyl group | Anticancer properties observed |
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy... | Quinoline scaffold | Significant anticancer activity |
Case Studies
- Anticancer Activity : A study evaluated the sodium salt derivative's effects on EAC cells, showing promising results in reducing tumor growth and enhancing apoptosis markers .
- Synthesis of Drug Precursors : Research demonstrated that this compound could be used as a building block for synthesizing chiral β-cyano esters, which are precursors for GABA analogs like pregabalin. This highlights its utility in pharmaceutical applications .
Properties
IUPAC Name |
ethyl (E)-2-cyanopent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECULCWTVRHVGP-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C#N)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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